2,4,4'-Trimethoxychalcone
CAS No.: 18493-34-0
Cat. No.: VC21348993
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18493-34-0 |
---|---|
Molecular Formula | C18H18O4 |
Molecular Weight | 298.3 g/mol |
IUPAC Name | 3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3 |
Standard InChI Key | QASJJCFLWLUQLE-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Chemical Properties
2,4,4'-Trimethoxychalcone is characterized by specific chemical and physical properties that contribute to its biological activities. Table 1 summarizes the key chemical properties of this compound.
Table 1: Chemical Properties of 2,4,4'-Trimethoxychalcone
Property | Value |
---|---|
PubChem CID | 5350510 |
Chemical Formula | C18H18O4 |
Molecular Weight | 298.3 g/mol |
IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
CAS Number | 18493-34-0 |
Synonyms | - (E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - (2E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - 3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Structure Type | Chalcone derivative with three methoxy groups |
The structural configuration of 2,4,4'-Trimethoxychalcone features a 2,4-dimethoxyphenyl group connected to a 4-methoxyphenyl group via an α,β-unsaturated carbonyl system. This arrangement of functional groups contributes to the compound's interaction with biological targets .
Synthesis Methods
The synthesis of 2,4,4'-Trimethoxychalcone has been accomplished through various methodologies, with the Claisen-Schmidt condensation being the predominant approach. Table 2 outlines the key synthesis methods reported in the literature.
Table 2: Synthesis Methods for 2,4,4'-Trimethoxychalcone
The Claisen-Schmidt condensation reaction involves the base-catalyzed condensation of p-Anisaldehyde with 2,4-Dimethoxyacetophenone. The reaction proceeds via the following general steps:
-
Base-catalyzed abstraction of an α-hydrogen from the acetophenone to form an enolate
-
Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde
-
Dehydration to form the α,β-unsaturated carbonyl system
The alternative method utilizing LiOH in an ultrasonic bath represents a more modern approach that may offer advantages in terms of reaction efficiency and environmental impact .
Biological Activities
Antibacterial Activity
Recent studies have demonstrated significant antibacterial activity of 2,4,4'-Trimethoxychalcone against both Gram-positive and Gram-negative bacteria. Table 3 summarizes the reported antibacterial activities.
Table 3: Antibacterial Activity of 2,4,4'-Trimethoxychalcone
Bacterial Strain | Type | Activity | Method of Evaluation | Reference |
---|---|---|---|---|
Bacillus subtilis | Gram-positive | Significant inhibition | In vitro assay | |
Escherichia coli | Gram-negative | Significant inhibition | In vitro assay |
Molecular docking analyses have provided insights into the potential mechanism of antibacterial action. 2,4,4'-Trimethoxychalcone exhibits superior binding affinity towards the Enoyl ACP reductase inhibitor (PDB.1C14) with a docking score of -13.3859 kcal/mol . This suggests that the compound may exert its antibacterial effects by inhibiting fatty acid synthesis, which is crucial for bacterial cell membrane formation.
The molecular interactions between 2,4,4'-Trimethoxychalcone and its bacterial targets involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its efficacy against diverse bacterial strains.
This comparative analysis suggests that the position and nature of substituents on the chalcone scaffold significantly influence biological activity. The methoxy groups in 2,4,4'-Trimethoxychalcone appear to confer specific antibacterial properties, while hydroxyl substitutions in related compounds may shift the activity profile towards anti-inflammatory or antifungal effects.
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